molecular formula C16H32O3 B025149 Methyl 15-hydroxypentadecanoate CAS No. 76529-42-5

Methyl 15-hydroxypentadecanoate

Cat. No.: B025149
CAS No.: 76529-42-5
M. Wt: 272.42 g/mol
InChI Key: WQCYAHKAJFZVCO-UHFFFAOYSA-N
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Description

Methyl 15-hydroxypentadecanoate is an organic compound belonging to the class of esters It is characterized by a 15-carbon chain with a hydroxyl group attached to the 15th carbon and a methyl ester group at the terminal end

Mechanism of Action

Target of Action

Methyl 15-hydroxypentadecanoate primarily targets the process of macrolactonization . This compound is used as a raw material in the macrolactonization process to produce cyclopentadecanolide , a high value-added musk .

Mode of Action

The compound interacts with its targets through a process known as macrolactonization . This process involves the transformation of this compound to cyclopentadecanolide . The Mo–Fe/HZSM-5 catalyst, prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution, exhibits high activity for the selective macrolactonization of this compound to cyclopentadecanolide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the macrolactonization process . This process leads to the formation of cyclopentadecanolide , a macrocyclic musk compound widely used in perfumes, cosmetics, food, and medicals .

Pharmacokinetics

The compound’s bioavailability is likely influenced by the efficiency of the macrolactonization process . The yield of cyclopentadecanolide obtained at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% .

Result of Action

The result of the action of this compound is the production of cyclopentadecanolide . This compound is a valuable macrocyclic musk used in various applications, including perfumes, cosmetics, food, and medicals .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a catalyst and the reaction temperature . For instance, the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, is more conducive to the macrolactonization of long-chain hydroxy ester . The yield of cyclopentadecanolide was 58.50% when the reaction was carried out at 190°C for 7 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 15-hydroxypentadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 15-hydroxypentadecanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Methyl 15-hydroxypentadecanoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of macrocyclic compounds through cyclization reactions. This property makes it a valuable precursor in the synthesis of various high-value products.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it an important subject of study in scientific research.

Properties

IUPAC Name

methyl 15-hydroxypentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCYAHKAJFZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393044
Record name methyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76529-42-5
Record name methyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide was generated by the addition of sodium metal (2.4 g, 104.3 mmol, 5.0 eq) to methanol (130 mL) at 0° C. with stirring. The mixture was warmed to room temperature and stirred until all of the sodium was consumed. ω-Pentadecalactone (5.0 g, 20.8 mmol, 1.0 eq) was added in a single portion, and the solution was stirred at 80° C. for 3 hours. The reaction was quenched with hydrochloric acid (1 M, 175 mL) and diluted with water (175 mL). The aqueous layer was extracted with ether (3×100 mL), and the combined organic layers were washed with water (150 mL), brine (150 mL), and dried over magnesium sulphate. The product was purified by silica gel chromatography (2:1 hexane:ethyl acetate), yielding methyl 15-hydroxypentadecanoate (4.24 g, 85%) as a colourless solid.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 15-hydroxypentadecanoate in fragrance chemistry?

A: this compound is a crucial precursor in the synthesis of Cyclopentadecanolide, also known as Exaltolide, a highly valued musk fragrance compound. This compound is challenging to obtain from natural sources, making its synthesis from readily available precursors like this compound highly valuable. [, ]

Q2: What are the different catalytic approaches for synthesizing Cyclopentadecanolide from this compound?

A2: Several catalytic methods have been explored for this synthesis, each with its pros and cons:

  • Strong Acid Cation Exchange Resins: This method, while effective, requires careful optimization of resin type and reaction conditions to achieve satisfactory yields. Research indicates LS-50 resin as a promising candidate for this approach. []
  • KF-La/γ-Al2O3 Catalyst: This catalyst system, prepared from a basic mesoporous framework, has demonstrated high efficiency in converting this compound to Cyclopentadecanolide. The catalyst's large pore size and enhanced basic strength, attributed to the presence of F- ions, are believed to be key factors contributing to its effectiveness. []

Q3: What are the challenges associated with the synthesis of Cyclopentadecanolide from this compound?

A3: Macrolactonization, the type of reaction needed to form the cyclic ester Cyclopentadecanolide from this compound, presents inherent challenges. These include:

    Q4: What analytical techniques are crucial for characterizing and quantifying Cyclopentadecanolide synthesized from this compound?

    A4: Several analytical methods are vital to monitor the reaction progress and ensure the purity of the final product. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the synthesized Cyclopentadecanolide, confirming its identity and purity. []

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